molecular formula C30H38N4O2 B10867603 10-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-11-ethyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

10-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-11-ethyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B10867603
M. Wt: 486.6 g/mol
InChI Key: SIHVHUKZWPHURT-UHFFFAOYSA-N
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Description

10-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-11-ethyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the class of dibenzo[b,e][1,4]diazepinones This compound is characterized by its unique structure, which includes a benzylpiperazine moiety and a dibenzo diazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-11-ethyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps. One common method includes the reductive amination of a precursor compound with benzylpiperazine. The reaction conditions often involve the use of sodium cyanoborohydride in methanol as a reducing agent .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring purity, and implementing safety protocols for large-scale production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form different derivatives.

    Substitution: The benzylpiperazine moiety can be substituted with other functional groups to create analogs.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of analogs with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of various derivatives that can be studied for their chemical properties .

Biology

In biological research, this compound is investigated for its potential interactions with biological macromolecules. Studies have shown that derivatives of this compound exhibit significant antimicrobial activity .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It has shown promise as an antimicrobial agent, and ongoing research aims to develop it into a viable drug candidate .

Industry

In the industrial sector, this compound can be used in the synthesis of other complex organic molecules. Its unique structure makes it a valuable intermediate in the production of pharmaceuticals and other fine chemicals .

Mechanism of Action

The mechanism of action of 10-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-11-ethyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets. The benzylpiperazine moiety is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. This interaction can lead to various pharmacological effects, including antimicrobial and antipsychotic activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 10-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-11-ethyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one apart is its unique combination of a benzylpiperazine moiety with a dibenzo diazepine core. This structure provides it with distinct pharmacological properties, making it a valuable compound for further research and development .

Properties

Molecular Formula

C30H38N4O2

Molecular Weight

486.6 g/mol

IUPAC Name

5-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-ethyl-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C30H38N4O2/c1-4-25-29-24(18-30(2,3)19-27(29)35)31-23-12-8-9-13-26(23)34(25)21-28(36)33-16-14-32(15-17-33)20-22-10-6-5-7-11-22/h5-13,25,31H,4,14-21H2,1-3H3

InChI Key

SIHVHUKZWPHURT-UHFFFAOYSA-N

Canonical SMILES

CCC1C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C3N1CC(=O)N4CCN(CC4)CC5=CC=CC=C5

Origin of Product

United States

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